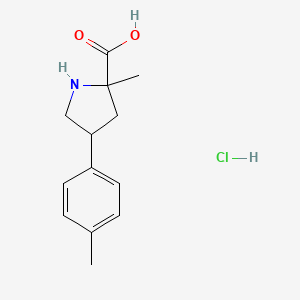

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 4-methylbenzaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Therapeutic Applications

The compound has been studied for its potential use in treating a variety of medical conditions due to its influence on specific biochemical pathways.

Cardiovascular Diseases

Research indicates that derivatives of pyrrolidine carboxylic acids, including this compound, may be effective in treating cardiovascular diseases such as:

- Myocardial ischemia

- Congestive heart failure

- Hypertension

The mechanism often involves the inhibition of endothelin-converting enzyme (ECE) activity, which plays a critical role in vascular constriction and blood pressure regulation .

Neurological Disorders

The compound has shown promise in addressing neurological disorders through its interaction with glutamate receptors. Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine structure can enhance binding affinity to NMDA receptors, potentially leading to treatments for conditions like:

- Epilepsy

- Neurodegenerative diseases

For instance, analogs have demonstrated varying affinities for different glutamate receptor subtypes, indicating a pathway for developing selective therapeutic agents .

Cancer Treatment

Recent studies have explored the compound's role in oncology, particularly regarding its ability to enhance the effects of existing chemotherapeutic agents. For example, it has been observed to augment the anti-cancer effects of sorafenib in vitro, suggesting potential as an adjunct therapy in cancer treatment regimens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride. The following table summarizes key findings from recent SAR studies:

| Substituent | Effect on Activity | Receptor Affinity |

|---|---|---|

| Hydroxyl group | Increases affinity for GluK3 | K_i = 0.87 μM |

| Methyl group | Reduces affinity for AMPA receptors | No significant binding |

| Halogen substituents (F, Cl, Br) | Enhances selectivity for NMDA receptors | Optimal K_i = 0.62 μM |

These findings illustrate how subtle changes in molecular structure can significantly impact therapeutic potential and receptor interactions.

Case Studies

Several case studies have documented the application of this compound in clinical and experimental settings:

-

Case Study on Cardiovascular Effects :

A study demonstrated that administering this compound in animal models resulted in reduced blood pressure and improved cardiac function, supporting its potential use as a treatment for hypertension and heart failure. -

Neurological Impact Assessment :

Research involving animal models of epilepsy showed that modified versions of this compound could reduce seizure frequency by modulating glutamate receptor activity, indicating a promising avenue for further investigation. -

Oncology Trials :

In vitro studies revealed that combining this compound with sorafenib led to enhanced apoptosis in cancer cell lines, suggesting its utility in developing combination therapies for more effective cancer treatment.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenyl substituents enhance its interaction with various biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This compound is characterized by its molecular formula and a molecular weight of 255.74 g/mol .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives. While specific data on this compound is limited, related compounds in the pyrrolidine class have shown promising results against various bacterial strains. For instance, certain pyrrolidine derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Sodium Pyrrolidide | 0.0039 | S. aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | E. coli |

| 1,3-Dipyrrolidinobenzene | No activity | Various |

Antifungal Activity

In addition to antibacterial properties, some pyrrolidine derivatives exhibit antifungal activity. The compound's structural characteristics, such as the presence of electron-donating and withdrawing groups, significantly influence its bioactivity against fungi like Candida albicans and Fusarium oxysporum .

Table 2: Antifungal Activity of Related Pyrrolidine Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Pyrrolidine Derivative A | 16.69 | C. albicans |

| Pyrrolidine Derivative B | 56.74 | F. oxysporum |

The mechanism by which pyrrolidine derivatives exert their antibacterial and antifungal effects often involves disrupting cell wall synthesis or interfering with metabolic pathways within microbial cells. For example, compounds that inhibit key enzymes in bacterial cell wall biosynthesis can lead to cell lysis and death .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives can be influenced by their structural modifications. Research indicates that substituents on the pyrrolidine ring can enhance or diminish antimicrobial potency. Electron-donating groups generally increase activity, while bulky substituents may hinder it .

Case Study: Antibacterial Efficacy

In a comparative study involving various pyrrolidine derivatives, one compound demonstrated significant antibacterial properties with an MIC of 4.69 μM against Bacillus subtilis and 5.64 μM against S. aureus . This study underscores the potential of structural modifications in enhancing the efficacy of these compounds.

Case Study: Antifungal Efficacy

Another study focused on a series of pyrrole-based compounds that showed promising antifungal activity against C. albicans with MIC values ranging from 16 to 78 μg/mL . These findings suggest that similar modifications in the structure of this compound could yield effective antifungal agents.

Propriétés

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-13(2,12(15)16)14-8-11;/h3-6,11,14H,7-8H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUGFHOKIOITQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(NC2)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.